4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide
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Overview
Description
The compound “4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a cyclohexane ring, which is a six-membered ring with only carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyridine rings would likely cause the molecule to be planar in those regions, while the butyl and cyclohexane groups could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The oxazole and pyridine rings might be involved in aromatic substitution reactions, while the amide group in the cyclohexanecarboxamide portion could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of aromatic rings, and the overall size and shape of the molecule .Scientific Research Applications
Novel Synthetic Pathways
Researchers have developed innovative synthetic methods to construct biologically significant heterocyclic structures, including oxazolo[5,4-b]pyridines, which are crucial in medicinal chemistry for their diverse therapeutic potential. For instance, a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines highlights the importance of direct oxidative N-N bond formation, offering a convenient route to these compounds with high yields and short reaction times (Zheng et al., 2014). Similarly, the reaction of enaminones with aminoheterocycles to produce azolopyrimidines and azolopyridines demonstrates the versatility of enaminones in generating complex heterocyclic frameworks (Almazroa et al., 2004).
Green Chemistry Approaches
The adoption of green chemistry principles in synthesizing fused tetrahydropyridines through a catalyst-free, three-component reaction in water signifies an environmentally benign method. This process not only reduces the environmental impact but also enhances the atom economy by minimizing waste (Vinoth et al., 2015).
Photophysical Properties
The study of photophysical properties of heterocyclic compounds, such as 3-amino-4-arylpyridin-2(1Н)-ones, provides insights into their potential applications in materials science. The relationship between the structure of these compounds and their photophysical properties can lead to the development of new phosphors with high quantum yields, offering applications in lighting and display technologies (Shatsauskas et al., 2019).
Heterocyclic Dyes
The synthesis of dyes from heterocyclic compounds, such as 2-(o, m, p-Aminophenyl)oxazolo[4,5-b]pyridine, demonstrates their utility in textile applications. These dyes offer a range of colors for polyamide and acrylic fibers, showcasing the chemical versatility and application of heterocyclic compounds in industrial dyeing processes (Barni et al., 1985).
Future Directions
Properties
IUPAC Name |
4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-3-5-12-7-9-13(10-8-12)16(21)19-15-14-6-4-11-18-17(14)22-20-15/h4,6,11-13H,2-3,5,7-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFKPZDZLLGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NOC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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